

4-Carboxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formylbenzoate

Cat. No.: B8722198

[Get Quote](#)

An In-depth Technical Guide to 4-Carboxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxybenzaldehyde (4-CBA), a significant organic compound with diverse applications in industrial chemistry and scientific research. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in key chemical transformations.

Chemical Structure and Nomenclature

4-Carboxybenzaldehyde is an organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a benzene ring at para positions (1 and 4).^[1] Its preferred IUPAC name is 4-Formylbenzoic acid.^[1] It is also known by other synonyms such as p-carboxybenzaldehyde, terephthaldehydic acid, and 4-formylbenzoic acid.^{[2][3][4][5][6][7][8]}

The chemical structure of 4-Carboxybenzaldehyde is as follows:

- Molecular Formula: C₈H₆O₃^{[1][2][3][4][7]}
- SMILES: O=Cc1ccc(cc1)C(=O)O^[1]
- InChI Key: GOUHYARYYWKXHS-UHFFFAOYSA-N^{[1][3][4][5][6][7]}

Physicochemical Properties

A summary of the key quantitative data for 4-Carboxybenzaldehyde is presented in the table below. These properties are crucial for its application in synthesis and for the development of analytical methods.

Property	Value	Reference(s)
Molar Mass	150.133 g·mol ⁻¹	[1][4]
Appearance	White to off-white or yellowish crystalline powder	[1][2][3]
Melting Point	245 - 249 °C	[1][2]
Boiling Point	Sublimes before reaching boiling point	[4]
pKa	3.77 (at 25°C)	[3][4]
Water Solubility	Slightly soluble in hot water	[4]
Solubility in other solvents	Soluble in DMSO, methanol, ether, and chloroform	[3][4]
Density	Approximately 1.3 g/cm ³	[4]
Flash Point	169.2 ± 19.7 °C	[4]
Refractive Index	1.620	[4]

Industrial Significance and Synthesis

4-Carboxybenzaldehyde is a significant industrial chemical, primarily known as a byproduct in the large-scale production of terephthalic acid (TPA) from the oxidation of p-xylene.^[1] Given that millions of tons of TPA are produced annually, even a small yield of 4-CBA makes it a readily available chemical intermediate.^[1] It is a crucial intermediate in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, dyes, and polymers.^{[2][3][9]}

The synthesis of high-purity terephthalic acid often involves the management of 4-CBA as an impurity. The diagram below illustrates the oxidation pathway from p-xylene to terephthalic

acid, highlighting the position of 4-Carboxybenzaldehyde as a key intermediate.

[Click to download full resolution via product page](#)

Caption: Oxidation of p-xylene to terephthalic acid via 4-Carboxybenzaldehyde.

Experimental Protocols

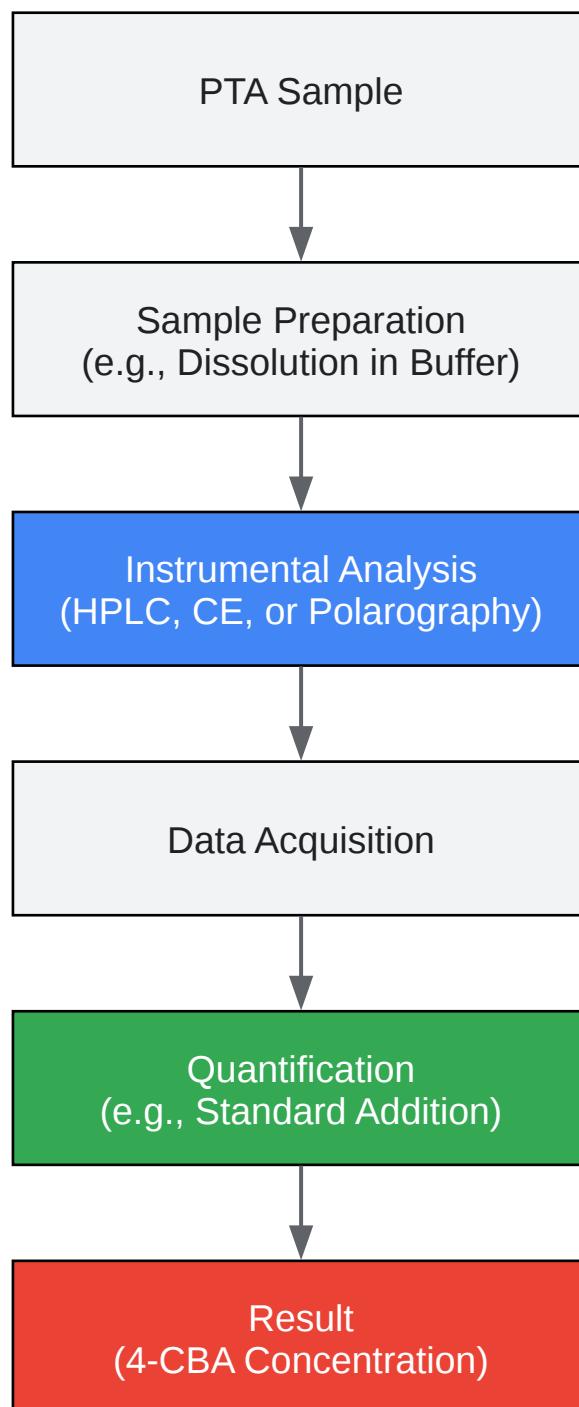
Detailed methodologies are essential for the accurate quantification and utilization of 4-Carboxybenzaldehyde in research and industrial settings. Below are summaries of established analytical protocols.

This method is suitable for the precise determination of 4-CBA concentrations down to the parts-per-million (ppm) range in terephthalic acid samples.[10]

- Principle: 4-Carboxybenzaldehyde can be directly reduced on a dropping mercury electrode (DME) in an ammoniacal solution, allowing for its quantitative analysis via polarography.[10]
- Reagents and Solutions:
 - 4-Carboxybenzaldehyde (analytical standard)[10]
 - Sodium hydroxide solution, w(NaOH) = 32%[10]
 - Ultrapure water (>18 MΩ·cm)[10]
 - Ammonia buffer (pH = 9.6): Prepare by mixing 112 mL of 25% ammonia solution and 49 mL of 32% HCl, and diluting to 500 mL with ultrapure water to achieve $c(NH_4Cl) = 1 \text{ mol/L}$ and $c(NH_3) = 2 \text{ mol/L}$.[10]
- Sample Preparation:

- Weigh 5 g of the terephthalic acid sample into a beaker and create a slurry with 40 mL of ultrapure water.[10]
- Add 15 mL of 25% ammonia solution while heating. If the sample does not fully dissolve, add 32% NaOH solution dropwise (approximately 1 mL) until a clear solution is obtained. [10]
- After cooling, transfer the solution to a 100 mL volumetric flask.[10]
- Add 3 mL of the ammonia buffer and fill to the mark with ultrapure water.[10]

- Analysis:
 - Pipette 10 mL of the prepared sample solution into the polarographic vessel.[10]
 - Record the polarogram. The start potential for the sweep should be approximately -1.05 V. [10]
 - The concentration of 4-CBA is determined using the standard addition method.[10]


High-Performance Liquid Chromatography (HPLC) is another robust method for quantifying 4-CBA in PTA, as outlined in ASTM D7884.[11]

- Principle: This method utilizes reverse-phase HPLC to separate 4-CBA and other impurities like p-toluic acid from the PTA matrix.[11] The presence of 4-CBA is undesirable in PTA used for polyester production as it can cause coloration and affect polymer quality.[11]
- Applicability: This method is suitable for determining 4-CBA concentrations up to 500 mg/kg. [11]
- Instrumentation: A standard HPLC system with a reverse-phase column and a UV detector is required.

Capillary electrophoresis provides a high-resolution analytical method for separating and quantifying 4-CBA and p-toluic acid in PTA, as described in ASTM D7881 and ASTM D7882. [12][13]

- Principle: The method is based on capillary zone electrophoresis with direct UV detection, typically at a wavelength of 200 nm.[12][13]
- Measurement Range: The typical measurement range for 4-CBA is between 3 and 400 mg/kg.[13]
- Equipment: A capillary electrophoresis system, such as the CAPEL®, is used for these measurements.[13]
- General Procedure:
 - A background electrolyte (BGE), such as a phosphate buffer with sodium 1-heptanesulfonate, is used.[13]
 - The sample is injected into the capillary.
 - A high voltage (e.g., +25 kV) is applied to effect the separation.[13]
 - Detection is performed via UV absorbance at 200 nm.[13]

The workflow for a typical analytical determination of 4-CBA in a PTA sample is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical determination of 4-CBA in a sample.

This guide provides foundational knowledge for professionals working with 4-Carboxybenzaldehyde, from its basic chemical properties to detailed analytical procedures critical for quality control and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 6. 4-Carboxybenzaldehyde | SIELC Technologies [sielc.com]
- 7. 4-Carboxybenzaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 8. 4-Carboxybenzaldehyde as Intermediate of Organic Synthesis [alfachemch.com]
- 9. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 10. metrohm.com [metrohm.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Determination (analysis) of 4-carboxybenzaldehyde and p-toluic acid in purified terephthalic acid according to ASTM D7881, ASTM D7882 [lumexinstruments.com]
- 13. lumexinstruments.com [lumexinstruments.com]
- To cite this document: BenchChem. [4-Carboxybenzaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8722198#4-carboxybenzaldehyde-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b8722198#4-carboxybenzaldehyde-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com